

# Spectroscopic Profile of 4-Chlorooctane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorooctane

Cat. No.: B1617971

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorooctane** (CAS No. 999-07-5), a chlorinated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and graphical representations of analytical workflows.

## Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Chlorooctane**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	Multiplet	1H	CH-Cl (C4)
~1.75	Multiplet	4H	CH <sub>2</sub> (C3, C5)
~1.35	Multiplet	8H	CH <sub>2</sub> (C2, C6, C7)
~0.9	Triplet	6H	CH <sub>3</sub> (C1, C8)

Note: Predicted data based on typical chemical shifts for alkyl halides. Precise values may vary based on experimental conditions.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
~62	C4 (CH-Cl)
~38	C3, C5
~32	C6
~27	C2
~22	C7
~14	C1, C8

Note: Predicted data based on typical chemical shift values for chloroalkanes.

**Table 3: Infrared (IR) Spectroscopy Peak List**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2958	Strong	C-H Stretch (Alkyl)
2931	Strong	C-H Stretch (Alkyl)
2872	Strong	C-H Stretch (Alkyl)
1467	Medium	C-H Bend ( $\text{CH}_2$ )
1379	Medium	C-H Bend ( $\text{CH}_3$ )
~725	Medium-Strong	C-Cl Stretch

Note: Peak positions are approximate and based on typical values for alkyl halides.

**Table 4: Mass Spectrometry (MS) Fragmentation Data**

m/z	Relative Intensity	Assignment
91/93	High	$[\text{C}_4\text{H}_8\text{Cl}]^+$ ( $\alpha$ -cleavage)
57	High	$[\text{C}_4\text{H}_9]^+$ (Loss of $\text{C}_4\text{H}_8\text{Cl}$ )
70	High	$[\text{C}_5\text{H}_{10}]^+$ (Rearrangement)
55	High	$[\text{C}_4\text{H}_7]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Note: Fragmentation patterns are predicted based on typical electron ionization mass spectrometry of alkyl halides. The presence of the chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) results in characteristic  $\text{M}+2$  peaks for chlorine-containing fragments.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **4-Chlorooctane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **4-Chlorooctane**.

#### Instrumentation:

- NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
- Probe: 5 mm BBFO probe
- Software: TopSpin 3.x (or equivalent)

#### Sample Preparation:

- A sample of **4-Chlorooctane** (approximately 5-10 mg) is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition Parameters:**

- Pulse Program: zg30
- Number of Scans: 16
- Receiver Gain: Auto
- Acquisition Time: 4.08 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 20.5 ppm
- Temperature: 298 K

**<sup>13</sup>C NMR Acquisition Parameters:**

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Receiver Gain: Auto
- Acquisition Time: 1.36 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 240 ppm
- Temperature: 298 K

**Data Processing:**

- Fourier transformation is applied to the Free Induction Decay (FID).
- Phase and baseline correction are performed manually.
- Chemical shifts are referenced to the TMS signal (0.00 ppm for <sup>1</sup>H and <sup>13</sup>C).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Chlorooctane**.

Instrumentation:

- FT-IR Spectrometer: PerkinElmer Spectrum Two (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.
- Software: Spectrum 10 (or equivalent)

Sample Preparation:

- The UATR crystal is cleaned with isopropanol and allowed to dry completely.
- A background spectrum of the clean, empty crystal is recorded.
- A small drop of neat **4-Chlorooctane** is placed directly onto the UATR crystal, ensuring complete coverage of the crystal surface.

Acquisition Parameters:

- Scan Range: 4000 - 400  $\text{cm}^{-1}$
- Number of Scans: 16
- Resolution: 4  $\text{cm}^{-1}$
- Data Format: Transmittance

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum.
- Baseline correction may be applied if necessary.
- Peak picking is performed to identify the wavenumbers of significant absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Chlorooctane**.

#### Instrumentation:

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
- Software: MassHunter (or equivalent)

#### Sample Preparation:

- A 1 µL sample of a dilute solution of **4-Chlorooctane** in dichloromethane (1 mg/mL) is prepared.

#### GC Parameters:

- Inlet Temperature: 250°C
- Injection Mode: Split (100:1)
- Injection Volume: 1 µL
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Program:
  - Initial Temperature: 50°C, hold for 2 minutes
  - Ramp: 10°C/min to 250°C
  - Final Hold: 5 minutes

#### MS Parameters:

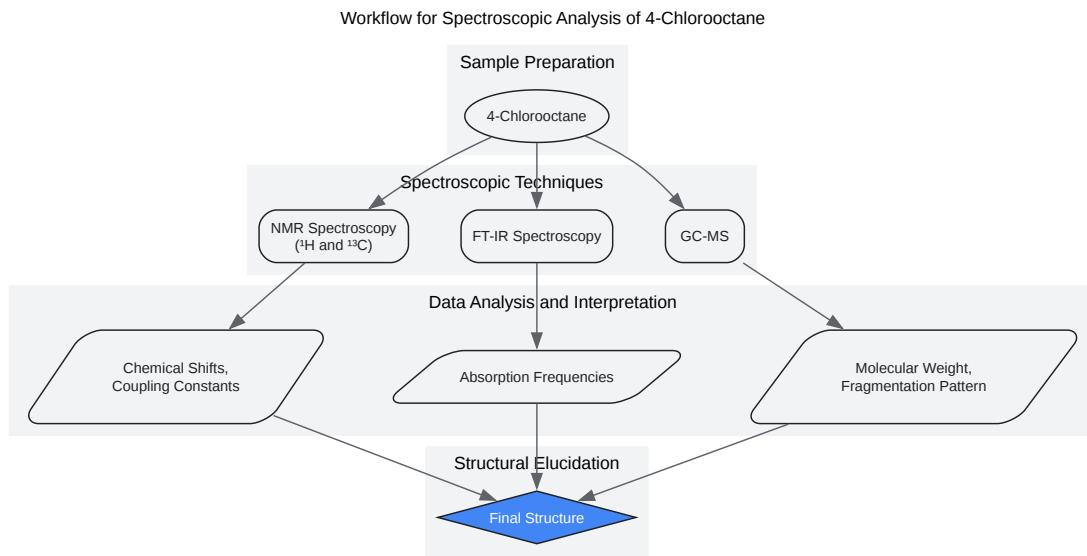
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: 35 - 300 amu
- Solvent Delay: 3 minutes

#### Data Processing:

- The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **4-Chlorooctane**.
- The mass spectrum of the peak is extracted and background-subtracted.
- The molecular ion peak and major fragment ions are identified and their relative abundances are determined.

## Visualizations

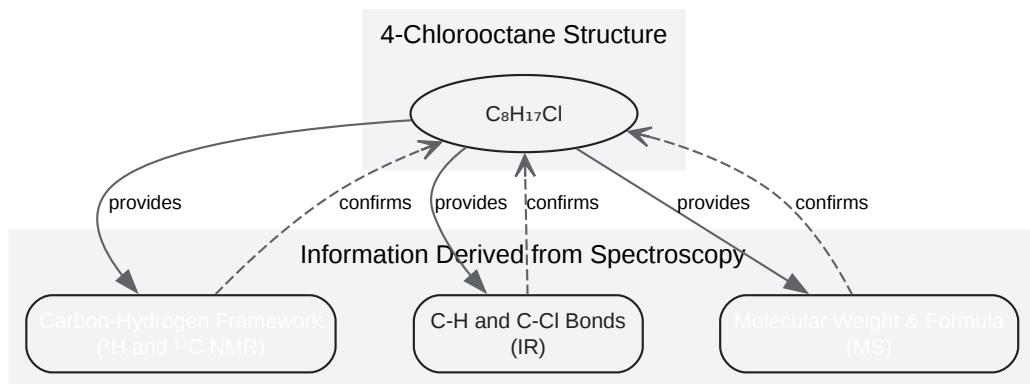
The following diagrams illustrate the relationships between the spectroscopic techniques and the workflow for the analysis of **4-Chlorooctane**.



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Caption: Workflow for the spectroscopic analysis of **4-Chlorooctane**.

## Integration of Spectroscopic Data for 4-Chlorooctane

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Caption: Integration of data from different spectroscopic techniques.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chlorooctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617971#spectroscopic-data-for-4-chlorooctane-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1617971#spectroscopic-data-for-4-chlorooctane-nmr-ir-mass-spec)

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